![molecular formula C16H18N2OS B14625306 N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide CAS No. 58306-62-0](/img/structure/B14625306.png)
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide is an organic compound characterized by the presence of an amino group, a phenylsulfanyl group, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of 2-amino-5-(phenylsulfanyl)benzoic acid.
Amidation Reaction: The carboxylic acid group of 2-amino-5-(phenylsulfanyl)benzoic acid is converted to the corresponding amide using butanoyl chloride in the presence of a base such as triethylamine.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize production.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Aplicaciones Científicas De Investigación
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
N-[2-Amino-5-(methylsulfanyl)phenyl]butanamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
N-[2-Amino-5-(phenylsulfinyl)phenyl]butanamide: Contains a phenylsulfinyl group instead of a phenylsulfanyl group.
N-[2-Amino-5-(phenylsulfonyl)phenyl]butanamide: Contains a phenylsulfonyl group instead of a phenylsulfanyl group.
Uniqueness: N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
58306-62-0 |
|---|---|
Fórmula molecular |
C16H18N2OS |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
N-(2-amino-5-phenylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C16H18N2OS/c1-2-6-16(19)18-15-11-13(9-10-14(15)17)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6,17H2,1H3,(H,18,19) |
Clave InChI |
WWSRSEBEVNMGJI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


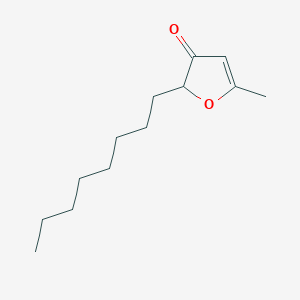
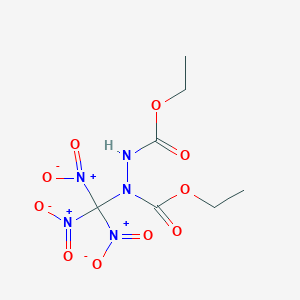
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)
![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)


![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
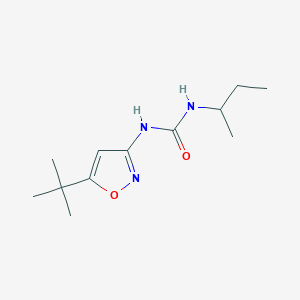
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
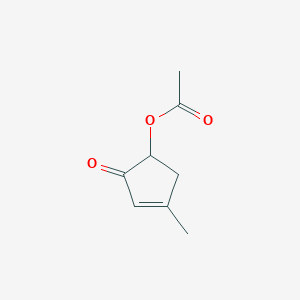
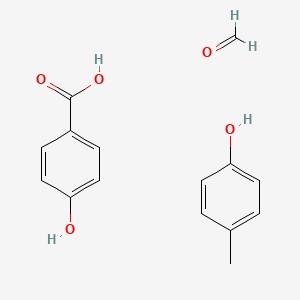
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
